Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate
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Overview
Description
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate typically involves the following steps:
Protection of the Amine Group: The starting material, 3-amino-2-methylpropanoic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected amine.
Esterification: The Boc-protected amine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid
Substitution: Sodium hydroxide, water
Reduction: Lithium aluminum hydride, ether
Major Products Formed
Deprotection: 3-amino-2-methylpropanoic acid
Substitution: 3-[Boc(methyl)amino]-2-methylpropanoic acid
Reduction: 3-[Boc(methyl)amino]-2-methylpropanol
Scientific Research Applications
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate can be compared with other Boc-protected amino acids and esters:
Ethyl 3-[Boc(amino)]-2-methylpropanoate: Similar structure but without the methyl group on the amine.
Ethyl 3-[Boc(ethyl)amino]-2-methylpropanoate: Similar structure but with an ethyl group instead of a methyl group on the amine.
Ethyl 3-[Boc(phenyl)amino]-2-methylpropanoate: Similar structure but with a phenyl group instead of a methyl group on the amine.
These compounds share similar reactivity and applications but differ in their steric and electronic properties, which can influence their behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
ethyl 2-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(2)8-13(6)11(15)17-12(3,4)5/h9H,7-8H2,1-6H3 |
InChI Key |
QCKAICTVQYTIFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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